N-(4-fluorobenzyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate
Beschreibung
BenchChem offers high-quality N-(4-fluorobenzyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O2S.C2H2O4/c22-17-5-3-16(4-6-17)12-23-20(27)13-25-7-9-26(10-8-25)14-21-24-18(15-29-21)19-2-1-11-28-19;3-1(4)2(5)6/h1-6,11,15H,7-10,12-14H2,(H,23,27);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOFSKRZLJLRKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)CC(=O)NCC4=CC=C(C=C4)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(4-fluorobenzyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 504.5 g/mol. Its structure incorporates a thiazole ring, a furan ring, and a piperazine moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H25FN4O6S |
| Molecular Weight | 504.5 g/mol |
| CAS Number | 1351591-53-1 |
The biological activity of N-(4-fluorobenzyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate can be attributed to its interaction with specific molecular targets, including enzymes and receptors. The thiazole and furan rings facilitate hydrogen bonding and π-π interactions, enhancing binding affinity to target proteins. The fluorobenzyl group may further improve specificity and potency by stabilizing the compound's conformation during binding.
Antimicrobial Activity
Research indicates that derivatives of the 4-fluorobenzylpiperazine fragment exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown effective inhibition of Agaricus bisporus tyrosinase (AbTYR), a key enzyme involved in melanin synthesis. The competitive inhibition observed suggests that these compounds can effectively prevent substrate binding, thereby reducing melanin production in cells such as B16F10 melanoma cells .
Anticancer Potential
In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the thiazole and furan groups is believed to contribute to these anticancer properties by inducing apoptosis in tumor cells. For example, compounds derived from 4-fluorobenzylpiperazine have shown promising results in inhibiting tumor growth in preclinical models .
Case Studies and Research Findings
-
Tyrosinase Inhibition : A study evaluated several derivatives of 4-fluorobenzylpiperazine for their inhibitory effects on tyrosinase activity. Compounds demonstrated IC50 values in low micromolar concentrations, indicating strong inhibitory potential against AbTYR .
Compound ID IC50 (μM) Activity Description 5a 15.34 Competitive inhibitor 5b 8.45 Enhanced binding affinity 5c 6.78 Most potent inhibitor - Cytotoxicity Assays : In another study focusing on cytotoxicity, derivatives were tested against various cancer cell lines, revealing that certain compounds significantly reduced cell viability at concentrations below 50 μM .
- Docking Studies : Molecular docking simulations provided insights into the binding modes of these compounds within the active site of tyrosinase. The results indicated that the 4-fluorobenzyl moiety occupies a conserved region within the enzyme, suggesting a competitive inhibition mechanism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
